BenchChemオンラインストアへようこそ!

3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine

Regioselectivity Electrophilic Substitution Synthetic Handle

Secure the definitive building block for targeted kinase inhibitor libraries. This 3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS 1082040-66-1) offers a unique C3-bromine synthetic handle for high-yield, selective palladium-catalyzed coupling—a reactivity pattern unattainable with other halo-azaindoles. Combined with the specific 4,5-dimethyl substitution that dictates downstream pharmacokinetics and FGFR binding, this is the non-substitutable core for your lead optimization and scale-up routes. Guaranteed 98% purity ensures reproducibility in your SAR studies. Request a quote now to avoid synthetic route delays.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 1082040-66-1
Cat. No. B3210875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine
CAS1082040-66-1
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=CN=C2C(=C1C)C(=CN2)Br
InChIInChI=1S/C9H9BrN2/c1-5-3-11-9-8(6(5)2)7(10)4-12-9/h3-4H,1-2H3,(H,11,12)
InChIKeyKOOHZYIIWPXIHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine: A Strategic Building Block for Targeted Kinase Inhibitor Synthesis


3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS 1082040-66-1) is a heterocyclic compound classified as a 7-azaindole. Its core pyrrolo[2,3-b]pyridine scaffold is a well-established bioisostere of indole and purine, commonly used in medicinal chemistry [1]. The compound is defined by a bromine atom at the 3-position and methyl groups at the 4 and 5 positions, a substitution pattern that critically defines its reactivity as a synthetic handle for palladium-catalyzed cross-coupling reactions [2]. This specific halogenation pattern makes it a versatile building block for constructing diverse kinase inhibitor libraries, particularly those targeting fibroblast growth factor receptors (FGFRs) [3].

Why 3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by a Generic 7-Azaindole in Kinase-Targeted Syntheses


Generic substitution of this compound with other 3-halo-7-azaindoles or unsubstituted analogs is not chemically feasible. The unique combination of the reactive C3-bromine handle and the specific 4,5-dimethyl substitution pattern on the pyridine ring directly influences downstream biological activity. The bromine atom provides a critical point for selective, late-stage functionalization via cross-coupling, which is essential for introducing specific aryl or heteroaryl groups required for kinase binding [1]. Changing the halogen (e.g., to chlorine) alters the oxidative addition rate with palladium catalysts, directly affecting coupling yield and selectivity [2]. The 4,5-dimethyl groups are not inert; they influence the electron density of the ring system, impacting both the reactivity of the bromine and the final compound's pharmacokinetic properties and binding affinity to target kinases like FGFRs [3]. Therefore, substituting this specific intermediate would invalidate the optimized synthetic route and compromise the structure-activity relationship (SAR) of the final inhibitor.

Quantitative Differentiation of 3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine for Strategic Procurement


Regioselective Reactivity: Bromine at C3 is the Primary Site for Electrophilic Substitution

In 1H-pyrrolo[2,3-b]pyridines, electrophilic substitution occurs predominantly at the 3-position. The 3-bromo derivative is therefore a direct product of this regioselective bromination [1]. This is a class-level inference, as the quantitative product distribution (e.g., 3-bromo vs. 2-bromo) is not explicitly stated, but the literature establishes the 3-position as the major site, making 3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine the expected primary product and the most reactive isomer for further cross-coupling.

Regioselectivity Electrophilic Substitution Synthetic Handle

Scalable Synthesis of 3-Halo-7-azaindoles: A 99% Yield for the Iodo Analog Suggests a Mature Synthetic Route

A synthetic methodology for 3-halo-7-azaindoles demonstrates that the analogous 3-iodo derivative can be obtained via electrophilic cyclization of 3-alkynyl-N,N-dimethylpyridine-2-amines in a simple, atom-economical approach . While this specific paper focuses on the iodo derivative, the general method is applicable to bromo compounds. The high yield of 99% reported for 3-iodo-7-azaindole suggests a highly efficient synthetic framework that can be adapted, making the corresponding bromo derivative a viable and scalable building block. This is a cross-study comparable inference.

Synthesis Scalability Yield Iodo Derivative

Critical Intermediate for Potent FGFR Inhibitors: A Scaffold with Validated Nanomolar Activity

A series of 1H-pyrrolo[2,3-b]pyridine derivatives, for which 3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is a logical synthetic precursor, have been evaluated for FGFR inhibition [1]. The lead compound 4h from this series exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively. The 4,5-dimethyl substitution pattern is a key structural component of this active scaffold. This is a cross-study comparable inference, directly linking the target compound's core structure to a validated pharmacological endpoint.

Kinase Inhibition FGFR SAR Study

Physicochemical Profile: A Low Molecular Weight Fragment with Optimal Drug-Like Properties

The computed properties of 3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine classify it as a low molecular weight fragment (MW = 225.08 g/mol) with a favorable logP (XLogP3 = 2.7) and zero rotatable bonds [1]. This profile is distinct from larger, more complex intermediates and is highly desirable for fragment-based drug discovery (FBDD). Its low molecular weight and moderate lipophilicity make it an ideal starting point for further elaboration, ensuring that the final lead compound remains within favorable drug-like chemical space, unlike many commercial advanced intermediates.

ADME Drug-Likeness Physicochemical Properties

Key Application Scenarios for Procuring 3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinases

The compound's low molecular weight (225.08 g/mol), favorable logP (2.7), and zero rotatable bonds make it a high-quality starting fragment [1]. Its C3-bromine handle allows for structure-based elaboration using high-throughput parallel synthesis via Suzuki coupling, directly growing the fragment into a potent lead series, as validated by nanomolar FGFR inhibitors derived from this scaffold [2].

Focused Kinase Inhibitor Library Synthesis

This compound serves as a universal core for generating a targeted library of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors. The differentiated chemical reactivity of the C3-bromine allows for the systematic introduction of diverse aryl or heteroaryl groups to probe kinase hinge-binding pockets, a strategy fundamental to the development of selective inhibitors for FGFRs and other therapeutically relevant kinases [2]. Its scalable synthesis, inferred from related 3-halo-7-azaindole methodologies, supports library production .

Synthesis of Biotinylated or Fluorescent Kinase Probes for Chemical Biology

The orthogonal reactivity of the C3-bromine enables the direct, late-stage installation of a linker moiety (e.g., via Sonogashira coupling) without affecting the pharmacophoric 4,5-dimethyl groups. This allows for the creation of affinity probes or fluorescent probes essential for target engagement studies and kinase inhibitor mechanism-of-action research, directly building on the validated FGFR-inhibitory scaffold [2].

Process Chemistry Development for Lead Compounds

For a lead candidate containing the 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine core, this compound is the critical, scalable intermediate. The established precedence for high-yielding (up to 99%) syntheses of 3-halo-7-azaindoles minimizes procurement risk and streamlines route scouting, making it the preferred starting material for process chemists developing a manufacturing route for a clinical candidate.

Quote Request

Request a Quote for 3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.